



Application Notes and Protocols for MET Kinase-IN-2 in Xenograft Models

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Compound of Interest		
Compound Name:	MET kinase-IN-2	
Cat. No.:	B12421762	Get Quote

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Introduction

The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/MET signaling pathway, through mechanisms like gene amplification, mutations, or protein overexpression, is implicated in the development and progression of various human cancers.[1][2][3] This makes MET a compelling target for cancer therapy. MET kinase inhibitors are a class of small molecules designed to block the kinase activity of the MET receptor, thereby inhibiting downstream signaling and impeding tumor growth.[4]

MET Kinase-IN-2 is a potent and selective inhibitor of MET kinase activity. These application notes provide a comprehensive overview and detailed protocols for utilizing **MET Kinase-IN-2** in preclinical xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action

MET Kinase-IN-2 functions as an ATP-competitive inhibitor, binding to the kinase domain of the MET receptor. This prevents the autophosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, and Y1356) that are critical for the activation of downstream signaling pathways.[1][5] The primary signaling cascades inhibited by **MET Kinase-IN-2** include:



- RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.[1][6]
- PI3K/AKT/mTOR Pathway: Blocking this pathway promotes apoptosis and reduces cell survival.[5][6][7]
- STAT3 Pathway: Inhibition of STAT3 signaling can impact cell survival and invasion.[1]

By concurrently blocking these key oncogenic signaling pathways, **MET Kinase-IN-2** can effectively inhibit tumor growth, proliferation, and invasion.

Data Presentation

In Vitro Cellular Potency of MET Kinase-IN-2

Cell Line	Cancer Type	MET Status	IC50 (nM)
MKN-45	Gastric Carcinoma	Amplification	37
EBC-1	Lung Cancer	Amplification	6.2
Hs746T	Gastric Carcinoma	Amplification	23
SNU-5	Gastric Carcinoma	Amplification	24
U-87 MG	Glioblastoma	Low Expression	>1000

This table presents representative data on the in vitro potency of a MET kinase inhibitor similar to **MET Kinase-IN-2** in various human cancer cell lines with different MET statuses.[8][9] The half-maximal inhibitory concentration (IC50) values demonstrate the compound's selectivity for MET-dependent cancer cells.

In Vivo Efficacy of MET Kinase-IN-2 in a Subcutaneous Xenograft Model

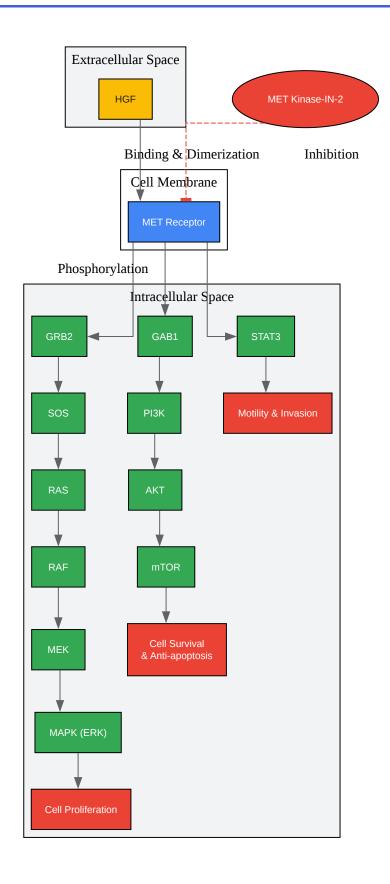


Xenograft Model	Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)
MKN-45	Vehicle	-	Once Daily (PO)	0
MKN-45	MET Kinase-IN-2	25	Once Daily (PO)	65
MKN-45	MET Kinase-IN-2	50	Once Daily (PO)	88
EBC-1	Vehicle	-	Once Daily (PO)	0
EBC-1	MET Kinase-IN-2	25	Once Daily (PO)	72
EBC-1	MET Kinase-IN-2	50	Once Daily (PO)	95

This table summarizes the anti-tumor efficacy of **MET Kinase-IN-2** in mouse xenograft models of human gastric (MKN-45) and lung (EBC-1) cancer.[8] Data is presented as the percentage of tumor growth inhibition relative to the vehicle-treated control group, demonstrating a dosedependent response.

Mandatory Visualizations

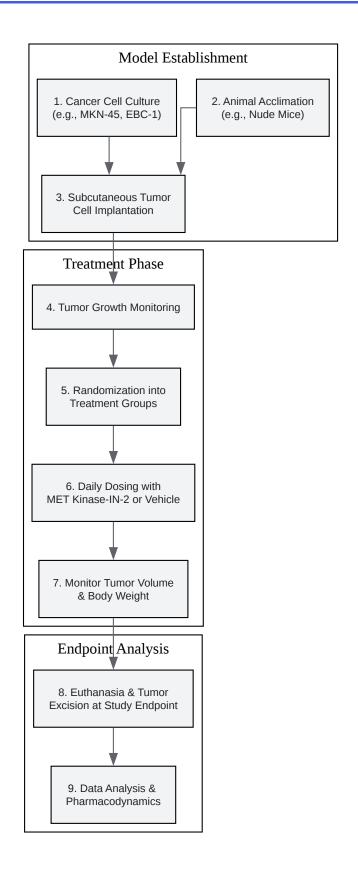




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Caption: MET Signaling Pathway and Inhibition by MET Kinase-IN-2.





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Caption: Experimental Workflow for a Xenograft Study.



Experimental Protocols Protocol 1: Subcutaneous Xenograft Model Establishment

Materials:

- Human cancer cell line with MET amplification (e.g., MKN-45, EBC-1)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
- Syringes (1 mL) and needles (27-gauge)
- Calipers

Procedure:

- Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve approximately 80-90% confluency.
- Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count
 using a hemocytometer or automated cell counter.
- Cell Suspension Preparation: Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
- Tumor Cell Implantation:
 - Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.



- \circ Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse.[10]
- Tumor Growth Monitoring:
 - Allow the tumors to establish and grow.
 - Measure tumor dimensions twice weekly using calipers.
 - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Randomization: Once the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.

Protocol 2: Administration of MET Kinase-IN-2 in Xenograft Models

Materials:

- MET Kinase-IN-2
- Vehicle solution (e.g., 0.5% methylcellulose with 0.05% Tween 80 in water, or 10% gum arabic)[11]
- · Oral gavage needles
- Balance and weighing paper
- · Vortex mixer and/or sonicator

Procedure:

- Drug Formulation:
 - Calculate the required amount of MET Kinase-IN-2 and vehicle for the study.
 - Prepare the drug formulation fresh daily.



- Weigh the appropriate amount of **MET Kinase-IN-2** and suspend it in the vehicle.
- Vortex or sonicate the suspension to ensure homogeneity.
- Dosing:
 - Administer MET Kinase-IN-2 or vehicle to the respective groups of mice via oral gavage.
 The dosing volume is typically 10 mL/kg body weight.
 - Dosing is generally performed once or twice daily for a period of 14-21 days.[10][11]
- Monitoring:
 - Monitor tumor volume and body weight twice weekly throughout the study.[10]
 - Observe the animals daily for any signs of toxicity.

Protocol 3: Efficacy Evaluation and Pharmacodynamic Analysis

Materials:

- Anesthetics for euthanasia
- Surgical tools for tumor excision
- Liquid nitrogen or formalin for tissue preservation
- Reagents for Western blotting or immunohistochemistry (IHC)

Procedure:

- Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
- Euthanasia and Tissue Collection:
 - At the end of the study, euthanize the mice according to approved IACUC protocols.



- Excise the tumors and record their final weights.
- For pharmacodynamic analysis, a subset of tumors can be collected at specific time points after the final dose (e.g., 4 and 24 hours).[12]
- Snap-freeze a portion of each tumor in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for IHC.
- Data Analysis:
 - Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
 - Perform statistical analysis to determine the significance of the observed anti-tumor effects.
- Pharmacodynamic Analysis (Optional):
 - Western Blotting: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of MET and downstream signaling proteins like AKT and ERK.[13]
 - Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate the expression and localization of relevant biomarkers.

Conclusion

MET Kinase-IN-2 is a valuable tool for investigating the role of MET signaling in cancer and for preclinical evaluation of MET-targeted therapies. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to assess the efficacy of **MET Kinase-IN-2** in various xenograft models. Careful experimental design and adherence to these protocols will ensure the generation of reliable and reproducible data for advancing cancer research and drug development.

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